2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide
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Overview
Description
The compound “2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide” is a complex organic molecule. It has a molecular weight of 274.32 and a molecular formula of C15H18N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethyl group and an oxolane ring. The compound also contains a cyano group, a tetrazole ring, and a cyclopropyl group .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on synthesizing versatile reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. These compounds serve as critical intermediates in organic synthesis, offering pathways to develop novel drugs and materials with specific functional properties. For instance, the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs have been explored for generating diverse heterocyclic systems (Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik, 1998).
Antimicrobial Activity
Some derivatives of the compound have been tested for antimicrobial activities, highlighting the potential of these chemical frameworks in addressing resistance to conventional antibiotics. The exploration into new heterocycles incorporating antipyrine moiety, for example, has yielded compounds evaluated for their antimicrobial properties, suggesting the versatility of these synthetic pathways in generating potentially therapeutic agents (Samir Bondock, Ramy Rabie, Hassan A Etman, Ahmed A Fadda, 2008).
Antitumor and Antioxidant Activities
The role of cyanoacetamide derivatives in heterocyclic chemistry has been explored, with some compounds demonstrating promising antitumor and antioxidant activities. This research underscores the potential of these heterocyclic compounds in developing new therapeutic agents, offering hope for novel treatments against cancer and oxidative stress-related diseases (S. A. Bialy, M. Gouda, 2011).
Structural Characterization
Studies on the geometric and electronic structural characterization of related compounds, using techniques like X-ray diffraction and ab initio quantum mechanics, provide insights into the molecular conformation and electronic properties. These studies are crucial for understanding how these compounds interact at the molecular level, influencing their reactivity and potential applications in various fields (D. Duchamp, E. Olson, B. Cheney, J. Ryan, R. Christoffersen, 1983).
Mechanism of Action
Target of Action
It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound’s mode of action involves its interaction with its targets to form various heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It’s used as a reactant where its carbonyl and cyano functions enable reactions with common bidentate reagents . This leads to the formation of a variety of heterocyclic compounds, affecting the downstream effects of these pathways .
Result of Action
The result of the compound’s action is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade . The compound’s potential in evolving better chemotherapeutic agents has also been highlighted .
Action Environment
It’s known that the compound’s reactions can be carried out in several ways, involving different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[1-(2H-tetrazol-5-yl)cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-12-8-14(13(2)26(12)11-16-4-3-7-28-16)9-15(10-20)17(27)21-19(5-6-19)18-22-24-25-23-18/h8-9,16H,3-7,11H2,1-2H3,(H,21,27)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEUKKNTNNCGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3(CC3)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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